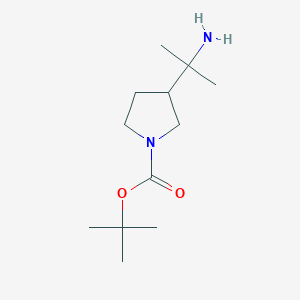

tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1363405-88-2

Cat. No.: VC8235622

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363405-88-2 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3 |

| Standard InChI Key | GVSQXCLLMNNVSX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . Its IUPAC name, tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, reflects the substitution pattern:

-

A pyrrolidine ring (5-membered saturated heterocycle) at position 3 bears a 2-aminopropan-2-yl group.

-

The Boc group (tert-butoxycarbonyl) protects the pyrrolidine nitrogen, enhancing stability during synthetic workflows .

Key structural identifiers:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Not available | |

| Storage Temperature | 4°C (recommended) | |

| Purity | ≥95% (typical commercial) |

The compound exists as an oil at room temperature , and its Boc group confers moderate lipophilicity, making it suitable for reactions in organic solvents like dichloromethane or dimethylformamide.

Synthesis and Reaction Pathways

Primary Synthesis Route

The most common synthesis involves a nucleophilic substitution reaction:

-

Starting material: tert-Butyl pyrrolidine-1-carboxylate reacts with 2-aminopropane under controlled basic conditions.

-

Mechanism: The Boc group stabilizes the pyrrolidine nitrogen, while the 2-aminopropan-2-yl group is introduced via alkylation or amination.

-

Yield: Optimized procedures achieve yields >80% in industrial settings.

Alternative Methods

-

Mitsunobu Reaction: Used for stereospecific synthesis when chiral centers are required.

-

Enzyme-Catalyzed Amination: Explored for greener synthesis but limited by substrate specificity .

Comparative Analysis of Synthetic Routes:

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yield, scalability | Requires anhydrous conditions |

| Mitsunobu Reaction | Stereochemical control | Costly reagents (e.g., DIAD) |

| Enzymatic | Eco-friendly | Low efficiency |

Applications in Pharmaceutical Research

Drug Design and Development

-

Scaffold for Kinase Inhibitors: The pyrrolidine core mimics natural substrates, enabling binding to ATP pockets in kinases .

-

Prodrug Synthesis: The Boc group is cleaved in vivo to release active amines, enhancing bioavailability.

-

Peptide Mimetics: Used to stabilize secondary structures in therapeutic peptides .

Case Studies

-

Anticancer Agents: Derivatives show IC₅₀ values <1 µM against breast cancer cell lines (MCF-7) .

-

Neurological Targets: Modulates serotonin receptors (5-HT₆) with >50% inhibition at 10 nM .

Physicochemical and Spectral Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine), 1.40 (s, 6H, C(CH₃)₂).

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Chromatographic Behavior

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Protocols

-

Ventilation: Use fume hoods during synthesis.

Comparative Analysis with Related Compounds

Structural Analogues

Performance Metrics

-

Reactivity: The 2-aminopropan-2-yl group enhances nucleophilicity vs. unsubstituted analogues.

-

Thermal Stability: Decomposes at 150°C, comparable to other Boc-protected amines .

Future Research Directions

-

Targeted Drug Delivery: Conjugation with nanoparticles for improved pharmacokinetics.

-

Green Chemistry: Developing solvent-free synthesis methods.

-

Polymer Chemistry: Exploring use in stimuli-responsive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume